3-Methoxy-4-nitropyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

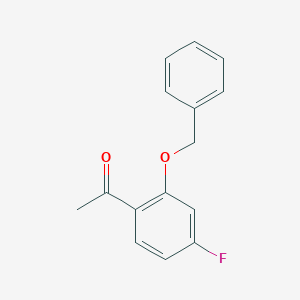

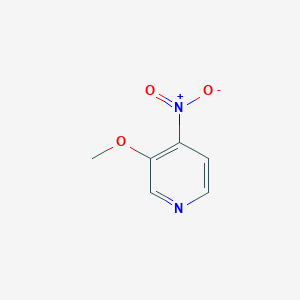

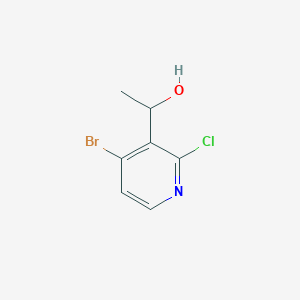

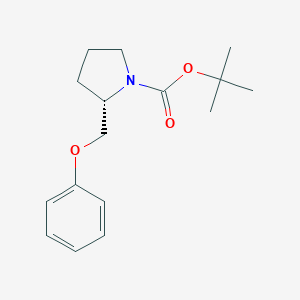

3-Methoxy-4-nitropyridine is a compound with the molecular formula C6H6N2O3 . It is also known by other synonyms such as Pyridine, 3-methoxy-4-nitro-, 3-methoxy-4-nitro-pyridine, and others .

Synthesis Analysis

The synthesis of nitropyridines, including 3-Methoxy-4-nitropyridine, often involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This forms the N-nitropyridinium ion, which when reacted with SO2/HSO3- in water, yields 3-nitropyridine .Molecular Structure Analysis

The molecular structure of 3-Methoxy-4-nitropyridine includes a pyridine ring with a methoxy group (-OCH3) attached to the 3rd carbon and a nitro group (-NO2) attached to the 4th carbon . The InChI string representation of the molecule isInChI=1S/C6H6N2O3/c1-11-6-4-7-3-2-5 (6)8 (9)10/h2-4H,1H3 . Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . This mechanism is also applicable to 3-Methoxy-4-nitropyridine .Physical And Chemical Properties Analysis

3-Methoxy-4-nitropyridine has a molecular weight of 154.12 g/mol . It has no hydrogen bond donors, four hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both 154.03784206 g/mol . The topological polar surface area is 67.9 Ų .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Methoxy-4-nitropyridine is used as a building block in organic synthesis . It can be used to synthesize a variety of complex organic compounds, including various pyridine derivatives .

Nitropyridines Synthesis

3-Methoxy-4-nitropyridine plays a crucial role in the synthesis of nitropyridines . Nitropyridines are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Synthesis of 4-Substituted Pyridines

The compound can be used in the synthesis of 4-substituted pyridines . These 4-substituted pyridines are important in medicinal chemistry due to their wide range of biological activities .

Synthesis of 2-Substituted Pyridines

3-Methoxy-4-nitropyridine can also be used in the synthesis of 2-substituted pyridines . These 2-substituted pyridines are also important in medicinal chemistry .

Vicarious Substitution Reactions

3-Methoxy-4-nitropyridine can undergo vicarious substitution reactions with ammonia and amines . This allows for the synthesis of a series of 4-substituted-2-alkylamino-5-nitropyridines .

Oxidative Substitution Reactions

In addition to vicarious substitution reactions, 3-Methoxy-4-nitropyridine can also undergo oxidative substitution reactions . This also leads to the synthesis of a series of 4-substituted-2-alkylamino-5-nitropyridines .

Solvent Studies

3-Methoxy-4-nitropyridine can be used in solvent studies . In these studies, the compound is considered as a solute in a cavity surrounded by the solvent .

Pharmaceutical Research

Due to its versatile reactivity, 3-Methoxy-4-nitropyridine is used in pharmaceutical research . It can be used to synthesize a variety of pharmaceutical compounds .

Safety and Hazards

While specific safety and hazard information for 3-Methoxy-4-nitropyridine is not available, general safety measures for handling similar chemicals include avoiding contact with skin and eyes, not breathing dust, and handling the product only in a closed system or with appropriate exhaust ventilation .

Zukünftige Richtungen

The future directions for 3-Methoxy-4-nitropyridine and similar compounds could involve the use of microreaction technology for the synthesis of fine chemicals and key pharmaceutical intermediates . This technology can increase process safety and efficiency, especially for fast, highly exothermic reactions .

Wirkmechanismus

Mode of Action

Nitropyridines, in general, are known to undergo various chemical reactions, including electrophilic aromatic substitution .

Biochemical Pathways

Nitropyridines are known to be involved in various biochemical processes due to their reactivity .

Result of Action

Nitropyridines, in general, are known to have various biological activities, including antimicrobial, antiviral, and anticancer effects .

Eigenschaften

IUPAC Name |

3-methoxy-4-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-6-4-7-3-2-5(6)8(9)10/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGWQIOTXFPOBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595042 |

Source

|

| Record name | 3-Methoxy-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-nitropyridine | |

CAS RN |

13505-07-2 |

Source

|

| Record name | 3-Methoxy-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B169485.png)